molecular formula C5H11NO2S B14017243 ethyl N-ethylsulfanylcarbamate CAS No. 51552-67-1

ethyl N-ethylsulfanylcarbamate

Cat. No.: B14017243
CAS No.: 51552-67-1
M. Wt: 149.21 g/mol
InChI Key: KJTDPRNOMJXPQM-UHFFFAOYSA-N
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Description

Ethyl N-ethylsulfanylcarbamate is an organic compound with the molecular formula C5H11NO2S It is a carbamate derivative, which means it contains the functional group -NH(C=O)O-

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-ethylsulfanylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows:

[ \text{C2H5NH2} + \text{C2H5OCOCl} \rightarrow \text{C2H5NHCOOC2H5} + \text{HCl} ]

Another method involves the reaction of ethyl isocyanate with ethanol:

[ \text{C2H5NCO} + \text{C2H5OH} \rightarrow \text{C2H5NHCOOC2H5} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and solid catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-ethylsulfanylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylamine and ethanol.

    Substitution: Various alkyl or aryl carbamates.

Scientific Research Applications

Ethyl N-ethylsulfanylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-ethylsulfanylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Ethyl N-ethylsulfanylcarbamate can be compared with other carbamate derivatives such as methyl carbamate and ethyl carbamate. While all these compounds share the carbamate functional group, this compound is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. Similar compounds include:

This compound stands out due to its specific applications and the unique effects of the ethylsulfanyl group on its reactivity and biological activity.

Properties

CAS No.

51552-67-1

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

ethyl N-ethylsulfanylcarbamate

InChI

InChI=1S/C5H11NO2S/c1-3-8-5(7)6-9-4-2/h3-4H2,1-2H3,(H,6,7)

InChI Key

KJTDPRNOMJXPQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NSCC

Origin of Product

United States

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